molecular formula C5H13ClN2O2 B12410763 L-Ornithine-d2 (hydrochloride)

L-Ornithine-d2 (hydrochloride)

Cat. No.: B12410763
M. Wt: 170.63 g/mol
InChI Key: GGTYBZJRPHEQDG-UWCRBIBNSA-N
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Description

L-Ornithine-d2 (hydrochloride) is a deuterium-labeled form of L-Ornithine hydrochloride. L-Ornithine hydrochloride is a free amino acid that plays a central role in the urea cycle and is important for the disposal of excess nitrogen . The deuterium labeling in L-Ornithine-d2 (hydrochloride) makes it useful in various scientific research applications, particularly in metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-Ornithine hydrochloride involves dissolving L-arginine in water, adding crown ether and calcium hydroxide, stirring while heating, and then adding choline. The reaction mixture is cooled, and sulfuric acid is used to regulate the pH value. The mixture is filtered to remove calcium sulfate, vacuum concentrated, and then a saturated solution of barium hydroxide is used to regulate the pH value again. After filtering to remove barium sulfate, hydrochloric acid is added to regulate the pH value, followed by vacuum concentration, addition of alcohol, cooling, and filtering .

Industrial Production Methods

Industrial production of L-Ornithine hydrochloride can be achieved through microbial fermentation using strains such as Corynebacterium glutamicum. This method is eco-friendly and sustainable, although the production capacity is often low and requires optimization through metabolic engineering .

Chemical Reactions Analysis

Types of Reactions

L-Ornithine-d2 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: Conversion to L-arginine.

    Reduction: Formation of polyamines such as putrescine and spermine.

    Substitution: Reaction with other amino acids or compounds to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: For conversion to L-arginine.

    Reducing agents: For the formation of polyamines.

    Acids and bases: For pH regulation during reactions.

Major Products Formed

The major products formed from these reactions include L-arginine, putrescine, and spermine, which are important for various biological processes .

Scientific Research Applications

L-Ornithine-d2 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

L-Ornithine-d2 (hydrochloride) is metabolized to L-arginine, which stimulates the pituitary release of growth hormone. This process is crucial for the disposal of excess nitrogen and the synthesis of polyamines. The molecular targets involved include enzymes in the urea cycle and pathways related to nitrogen metabolism .

Comparison with Similar Compounds

L-Ornithine-d2 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful for metabolic studies. Similar compounds include:

L-Ornithine-d2 (hydrochloride) stands out due to its enhanced stability and traceability in scientific research applications.

Properties

Molecular Formula

C5H13ClN2O2

Molecular Weight

170.63 g/mol

IUPAC Name

(2S)-2,5-diamino-5,5-dideuteriopentanoic acid;hydrochloride

InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i3D2;

InChI Key

GGTYBZJRPHEQDG-UWCRBIBNSA-N

Isomeric SMILES

[2H]C([2H])(CC[C@@H](C(=O)O)N)N.Cl

Canonical SMILES

C(CC(C(=O)O)N)CN.Cl

Origin of Product

United States

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